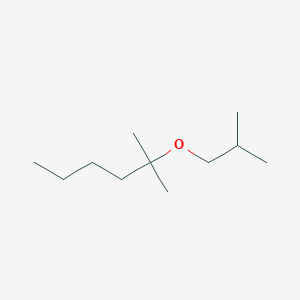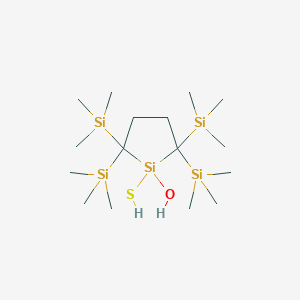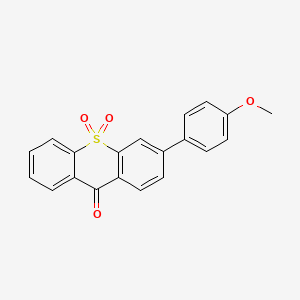![molecular formula C11H28SSi2 B14187083 Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- CAS No. 833460-47-2](/img/structure/B14187083.png)
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a complex organic moiety. This compound is notable for its unique chemical structure, which includes both methylthio and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of a silane precursor with appropriate organic reagents under controlled conditions. One common method includes the reaction of (1,1-dimethylethyl)dimethylsilane with a methylthio and trimethylsilyl-substituted reagent in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the silicon atom, where various nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Silanols, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- finds applications in several fields:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, where its unique properties enhance performance.
作用機序
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The silane group can act as a hydride donor or acceptor, facilitating reduction or oxidation reactions. The methylthio group can undergo nucleophilic attack, leading to substitution reactions. The trimethylsilyl group provides steric protection, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both methylthio and trimethylsilyl groups, which confer distinct reactivity and stability. This combination is not commonly found in other silane compounds, making it particularly valuable for specific synthetic applications and material modifications.
特性
CAS番号 |
833460-47-2 |
|---|---|
分子式 |
C11H28SSi2 |
分子量 |
248.58 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[methylsulfanyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C11H28SSi2/c1-11(2,3)14(8,9)10(12-4)13(5,6)7/h10H,1-9H3 |
InChIキー |
NXFHSROFSCEPCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C([Si](C)(C)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)


![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
